molecular formula C12H9NO3S B14703089 Benzene, 1-nitro-2-(phenylsulfinyl)- CAS No. 18739-95-2

Benzene, 1-nitro-2-(phenylsulfinyl)-

Cat. No.: B14703089
CAS No.: 18739-95-2
M. Wt: 247.27 g/mol
InChI Key: UQDQXWRDAPUTAL-UHFFFAOYSA-N
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Description

The sulfinyl group introduces chirality and polar characteristics, making the compound relevant in asymmetric synthesis and catalysis. Its electronic properties are influenced by the electron-withdrawing nitro (-NO₂) group and the moderately electron-withdrawing sulfinyl moiety, which collectively affect its reactivity in substitution and addition reactions .

Properties

CAS No.

18739-95-2

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

1-(benzenesulfinyl)-2-nitrobenzene

InChI

InChI=1S/C12H9NO3S/c14-13(15)11-8-4-5-9-12(11)17(16)10-6-2-1-3-7-10/h1-9H

InChI Key

UQDQXWRDAPUTAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-2-(phenylsulfinyl)- typically involves the nitration of benzene followed by the introduction of the phenylsulfinyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group to the benzene ring. The phenylsulfinyl group can be introduced through a reaction with phenylsulfinyl chloride under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-nitro-2-(phenylsulfinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro and phenylsulfinyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Benzene, 1-nitro-2-(phenylsulfinyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-2-(phenylsulfinyl)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylsulfinyl group can undergo various chemical transformations. These interactions can influence biological pathways and chemical processes, making the compound valuable for research and development.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituent effects of benzene derivatives with nitro and sulfinyl/sulfonyl groups:

Compound Name CAS Number Formula Substituents Key Functional Groups
Benzene, 1-nitro-2-(phenylsulfinyl)- Not provided C₁₂H₉NO₃S -NO₂ (ortho), -S(O)Ph (ortho) Nitro, sulfinyl (chiral)
1-Nitro-2-(phenylsulfonyl)benzene 31515-43-2 C₁₂H₉NO₄S -NO₂ (ortho), -SO₂Ph (ortho) Nitro, sulfonyl (non-chiral)
1-Methyl-4-(phenylsulfinyl)benzene 16491-20-6 C₁₃H₁₂OS -CH₃ (para), -S(O)Ph (para) Methyl, sulfinyl (chiral)
1-Chloro-2-nitro-4-(phenylsulfonyl)benzene Not provided C₁₂H₈ClNO₄S -Cl (ortho), -NO₂ (meta), -SO₂Ph (para) Chloro, nitro, sulfonyl

Key Observations :

  • Electronic Effects : The sulfonyl group (-SO₂Ph) in 1-nitro-2-(phenylsulfonyl)benzene is more electron-withdrawing than the sulfinyl (-S(O)Ph) group, leading to higher electrophilicity at the benzene ring .
  • Chirality : The sulfinyl group in the target compound introduces a stereogenic center, enabling applications in asymmetric catalysis, as seen in palladium-catalyzed allylic alkylation reactions .
  • Reactivity : Nitro groups enhance meta-directing effects, while sulfinyl/sulfonyl groups influence regioselectivity in substitution reactions.

Physical and Spectral Properties

Melting Points and Stability
  • 1-Methyl-4-(phenylsulfinyl)benzene : Likely lower melting point compared to sulfonyl analogs due to reduced polarity .
Spectroscopic Data
  • ¹H-NMR : Sulfinyl protons in analogous compounds (e.g., 1-(benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene) resonate at δ 3.5–4.5 ppm, while nitro groups deshield adjacent aromatic protons to δ 8.0–8.5 ppm .
  • ¹³C-NMR : The sulfinyl sulfur induces downfield shifts (~125–135 ppm) in adjacent carbons, as observed in 1-nitro-2-(prop-2-ynyloxy)benzene derivatives .

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